Tridecyl erucate

Description

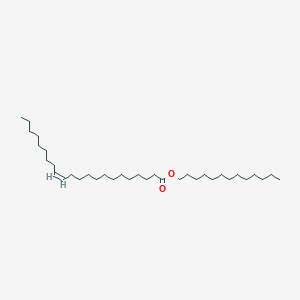

Tridecyl erucate is an ester compound formed by the esterification of erucic acid (a monounsaturated omega-9 fatty acid, 22:1(n-9)) with tridecyl alcohol (C13H27OH). Erucic acid, a C22 fatty acid with a cis double bond at the 13th carbon, imparts unique fluidity and oxidative properties to its esters. These compounds are characterized by their ester linkage, hydroxyl groups, and fatty acid-derived chains, which influence their solubility, bioactivity, and industrial applications.

Properties

CAS No. |

131154-74-0 |

|---|---|

Molecular Formula |

C35H68O2 |

Molecular Weight |

520.9 g/mol |

IUPAC Name |

tridecyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h16-17H,3-15,18-34H2,1-2H3/b17-16- |

InChI Key |

BGNWQYFHLCCUTB-MSUUIHNZSA-N |

SMILES |

CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Other CAS No. |

131154-74-0 |

Origin of Product |

United States |

Scientific Research Applications

Cosmetic Applications

Tridecyl erucate is primarily utilized in the cosmetic industry due to its emollient properties. It serves several functions:

- Skin Conditioning Agent : this compound is effective in enhancing skin feel and moisture retention. Its ability to form a protective barrier on the skin helps prevent moisture loss, making it suitable for lotions and creams .

- Solubilizer : It acts as a solubilizing agent for various active ingredients in cosmetic formulations, improving their stability and efficacy. This is particularly beneficial for formulations that require the incorporation of oil-soluble compounds .

- Texture Enhancer : The compound contributes to the sensory attributes of cosmetic products, providing a smooth and non-greasy feel upon application .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is explored for its potential as a drug delivery enhancer:

- Transdermal Drug Delivery : Research indicates that this compound can improve the permeation of drugs through the skin barrier. It has been studied as a penetration enhancer for various therapeutic agents, potentially increasing their bioavailability when applied topically .

- Formulation Component : Its compatibility with other excipients makes it a valuable component in topical formulations aimed at treating skin conditions or delivering systemic medications through transdermal patches .

Biocompatibility Studies

The biocompatibility of this compound is an area of ongoing research:

- Toxicological Assessments : Studies have shown that this compound exhibits low toxicity profiles in animal models, indicating its safety for use in consumer products .

- Potential in Biomedical Applications : Given its favorable biocompatibility, there is potential for this compound to be used in biomedical applications such as drug delivery systems or as a component in medical devices that come into contact with biological tissues .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other similar compounds:

| Property/Application | This compound | Isopropyl Myristate | Ethylhexyl Palmitate |

|---|---|---|---|

| Skin Conditioning | Yes | Yes | Yes |

| Solubilizing Agent | Yes | Yes | Yes |

| Penetration Enhancer | Yes | Moderate | Low |

| Toxicity Profile | Low | Moderate | Low |

| Cosmetic Use | High | High | High |

Case Study 1: Skin Penetration Enhancement

A study conducted on the permeation of indomethacin through excised rat skin demonstrated that formulations containing this compound significantly enhanced drug absorption compared to control formulations without it. This suggests its potential utility in developing effective transdermal delivery systems .

Case Study 2: Cosmetic Formulation Stability

In a formulation study involving various emollients, this compound was found to improve the stability and sensory properties of moisturizing creams. The incorporation of this compound resulted in improved texture and user satisfaction during clinical trials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tridecyl erucate belongs to a broader class of tridecyl esters, which vary based on their acid moieties. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Properties of this compound and Analogous Esters

Key Findings

Structural Impact on Lipophilicity :

- This compound’s unsaturated erucic acid chain reduces lipophilicity compared to saturated esters like tridecyl stearate (logP ~10 vs. ~12) . This property affects applications in drug delivery, where moderate lipophilicity (e.g., tridecyl derivatives in cholinesterase inhibitors) balances membrane permeability and solubility .

- Shorter-chain esters (e.g., tridecyl acetate) are more volatile, favoring analytical uses , while aromatic esters (e.g., tridecyl benzoate) enhance fragrance stability .

In contrast, tridecyl stearate and trimellitate are widely used in cosmetics for their emollient and texture-enhancing properties, validated by low irritation profiles .

Industrial and Ecological Relevance :

- Tridecyl esters in algae (e.g., benzoate, pentadecyl esters) exhibit seasonal abundance, peaking in June, which correlates with metabolic responses to environmental conditions .

- Synthetic tridecyl derivatives (e.g., 6-tridecyl-2,3,4,5-tetrahydropyridine) demonstrate structure-activity relationships (SAR) in antifungal studies, where alkyl chain length modulates efficacy .

Functional Trade-offs

- Oxidative Stability : Unsaturated esters like this compound are prone to oxidation, limiting shelf life in formulations, whereas saturated esters (stearate, myristate) offer superior stability .

- Thermal Behavior : Branched esters (e.g., tridecyl trimellitate) exhibit lower melting points than linear analogs, enhancing spreadability in topical products .

Q & A

Q. How can researchers ensure compliance with journal data-sharing policies when publishing this compound datasets?

- Answer : Deposit raw NMR spectra, chromatograms, and simulation trajectories in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs. For TrAC Trends in Analytical Chemistry, follow Option C (data deposit and linking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.